![molecular formula C8H6IN3 B2952699 4-iodo-1-phenyl-1H-1,2,3-triazole CAS No. 151451-83-1](/img/structure/B2952699.png)
4-iodo-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4-iodo-1-phenyl-1H-1,2,3-triazole is a chemical compound with the CAS Number: 151451-83-1 . It has a molecular weight of 271.06 . It is used in various applications and research .
Synthesis Analysis
A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The IUPAC name for this compound is 4-iodo-1-phenyl-1H-1,2,3-triazole . The InChI code for this compound is 1S/C8H6IN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H .Chemical Reactions Analysis
The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionised the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .Physical And Chemical Properties Analysis
4-iodo-1-phenyl-1H-1,2,3-triazole is a powder with a melting point of 149-150 degrees . The storage temperature is room temperature .Scientific Research Applications
Organic Synthesis Applications
4-Iodo-1-phenyl-1H-1,2,3-triazole serves as a versatile precursor for the synthesis of complex molecules. Nagaradja et al. (2015) demonstrated its utility in the synthesis of resveratrol analogues through deprotometalation-iodolysis, highlighting its role in forming biologically active compounds with potential antibacterial and antiproliferative effects (Nagaradja et al., 2015). Additionally, Szuroczki et al. (2020) explored its aminocarbonylation and aryloxycarbonylation, producing carboxamides and esters under mild conditions, showcasing its adaptability in functional group transformations (Szuroczki et al., 2020).
Medicinal Chemistry and Antimicrobial Evaluations
In the realm of medicinal chemistry, 4-iodo-1-phenyl-1H-1,2,3-triazole derivatives have been synthesized for their potential antimicrobial properties. Prakash et al. (2011) reported the synthesis of new triazolo[4,3-a]pyridines with promising antibacterial and antifungal activities, underscoring the compound's significance in drug discovery (Prakash et al., 2011).
Corrosion Inhibition
4-Iodo-1-phenyl-1H-1,2,3-triazole and its derivatives have also found applications in corrosion inhibition. Fernandes et al. (2019) synthesized a derivative that acted as an effective organic corrosion inhibitor for mild steel in an acidic medium, demonstrating its potential in protecting industrial materials (Fernandes et al., 2019).
Supramolecular Chemistry
The compound's utility extends to supramolecular chemistry, where its nitrogen-rich triazole core enables diverse interactions. Schulze and Schubert (2014) reviewed the supramolecular interactions of 1,2,3-triazoles, including hydrogen and halogen bonding, showcasing their wide-ranging applications in coordination chemistry and anion recognition (Schulze & Schubert, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-iodo-1-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFAQUVHKDSMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-phenyl-1H-1,2,3-triazole | |
CAS RN |
151451-83-1 |
Source
|
Record name | 4-iodo-1-phenyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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